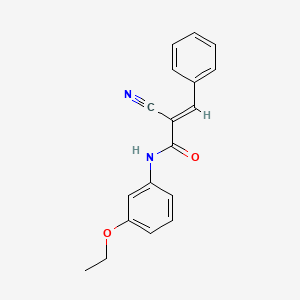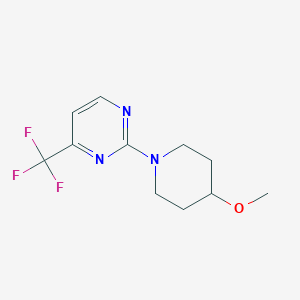
2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as MPTP and is a pyrimidine derivative that contains a trifluoromethyl group and a methoxypiperidine moiety.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
New pyrimidine derivatives have been synthesized and studied for their inhibitive action against the corrosion of mild steel in acidic medium. These studies include electrochemical techniques, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM). Density functional theory (DFT) was also employed for theoretical calculations, highlighting the potential application of such derivatives in corrosion protection (Yadav et al., 2015).
Synthesis and Marine Alkaloid Studies
Research focused on the synthesis of pyrimidine derivatives, specifically targeting marine alkaloids like variolins and meridianins. This includes a nine-step synthesis process, contributing to the understanding of marine-origin compounds and their potential applications (Fresneda et al., 2000).
ASK1 Inhibitors
Pyrimidine derivatives have been claimed as ASK1 inhibitors, useful in the treatment of inflammation and pain. The broad potential utility of these compounds, especially for conditions like osteoarthritis and neuropathic pain, highlights their importance in medical research (Norman, 2012).
Chemical and Biological Studies
There is research on the azannulation of hexadienones leading to the formation of pyridines and pyrimidines. These classes of compounds are significant from both chemical and biological perspectives, showcasing the versatility of pyrimidine derivatives in various fields of study (Cocco et al., 2001).
Photophysical Studies
Pyrimidine-based push-pull systems have been synthesized and analyzed for their photophysical properties. These studies, involving solvatochromic and time-resolved spectroscopy, are critical for the development of organic materials in fields like white organic light-emitting diodes (WOLEDs) (Fecková et al., 2020).
Antifungal Effects
Research on pyrimidine derivatives has shown antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This highlights the potential use of these compounds in developing new antifungal agents (Jafar et al., 2017).
Antiviral Activity
Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have revealed their potential in inhibiting retrovirus replication. This indicates the significance of pyrimidine derivatives in antiviral research, particularly against human immunodeficiency virus (HIV) (Hocková et al., 2003).
Herbicidal Activity
Research on 6-(4-phenoxyphenoxy)pyrimidines and triazines has shown high herbicidal activity, especially when methoxy groups are present at specific positions on the pyrimidine and triazine rings. This demonstrates the agricultural applications of pyrimidine derivatives in weed control (Nezu et al., 1996).
Eigenschaften
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-18-8-3-6-17(7-4-8)10-15-5-2-9(16-10)11(12,13)14/h2,5,8H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVWXNMROZODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)
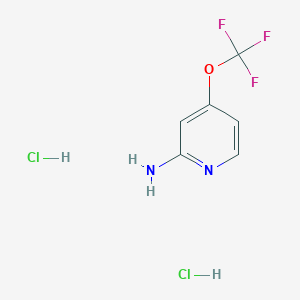

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2891648.png)
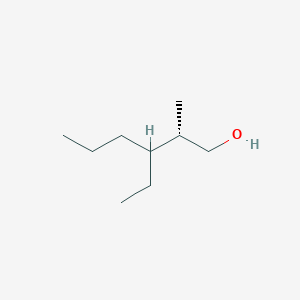



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
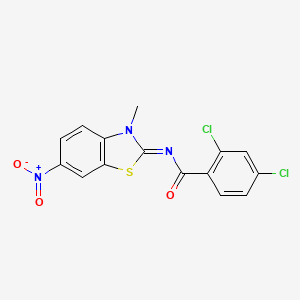
![ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2891656.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)
